1-o-Tolylbutane-1,3-dione

Übersicht

Beschreibung

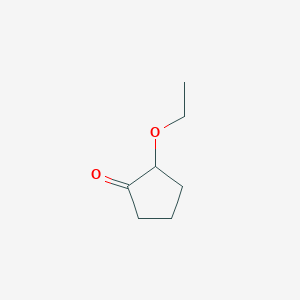

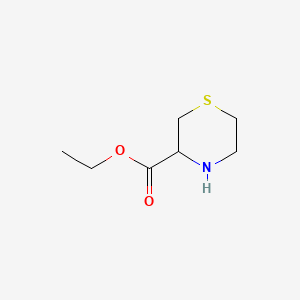

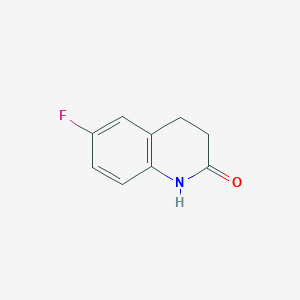

1-o-Tolylbutane-1,3-dione, also known as o-Tolidine, is a yellow powder. It has a linear formula of C11H12O2 .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, which are structurally similar to 1-o-Tolylbutane-1,3-dione, has been reported. The condensation of phthalic anhydride with selected amino-containing compounds was used to produce these derivatives . Another study reported the rate constants and thermodynamic properties for Ḣ-atom addition to 1,3-butadiene and related reactions on the Ċ4H7 potential energy surface .Molecular Structure Analysis

The molecular formula of 1-o-Tolylbutane-1,3-dione is C11H12O2 . Its molecular weight is 176.21 g/mol.Chemical Reactions Analysis

The reactivity of 1,3-diones, which includes 1-o-Tolylbutane-1,3-dione, has been extensively studied. Transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions have been reported .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Alzheimer’s and AIDS Treatment

1-o-Tolylbutane-1,3-dione: derivatives are significant in medicinal chemistry, particularly in the design of biologically active compounds. For instance, its structural analog, indanone , is part of the formulation of Donepezil , a drug used to treat Alzheimer’s disease, and Indinavir , used for AIDS treatment . The similarity with indanone suggests that 1-o-Tolylbutane-1,3-dione could be a potential scaffold for developing new therapeutic agents.

Organic Electronics: Dye Design for Solar Cells

As an electron acceptor, 1-o-Tolylbutane-1,3-dione is utilized in the design of dyes for solar cells. Its ability to participate in electron transfer makes it a valuable component for creating efficient and stable dyes that can enhance the performance of photovoltaic devices .

Photopolymerization: Photoinitiators

In the field of photopolymerization, 1-o-Tolylbutane-1,3-dione serves as a photoinitiator. Photoinitiators are compounds that release radicals upon exposure to light, initiating the polymerization process. This application is crucial for developing photoresists and other light-sensitive materials .

Bioimaging: Contrast Agents

The derivatives of 1-o-Tolylbutane-1,3-dione can be used as contrast agents in bioimaging. Their chemical structure allows for modifications that can enhance imaging quality, providing clearer and more detailed images for medical diagnostics .

Biosensing: Optical Sensing

In biosensing applications, 1-o-Tolylbutane-1,3-dione derivatives can be engineered to detect specific biological events. They can be part of optical sensors that change their properties in response to biological stimuli, enabling the detection of various biomolecules .

Non-Linear Optical (NLO) Applications: Chromophores

1-o-Tolylbutane-1,3-dione: is also used in the synthesis of chromophores for non-linear optical applications. These NLO materials are important for creating optical switches and modulators, which are essential components in modern telecommunication systems .

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAFBIMJKFWSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557867 | |

| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56290-54-1 | |

| Record name | 1-(2-Methylphenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56290-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)